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Introduction

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of
specific nucleic acid sequences within the cellular and tissue context. The choice of fluorescent
label is critical for achieving high sensitivity and specificity. Cy7, a near-infrared (NIR) cyanine
dye, offers significant advantages for ISH applications. Its emission in the NIR spectrum
(approximately 770-800 nm) minimizes autofluorescence from biological samples, leading to an
enhanced signal-to-noise ratio.[1][2] This property is particularly beneficial for deep tissue
imaging and multiplexing experiments where spectral overlap with other fluorophores needs to
be avoided.[1]

These application notes provide a detailed protocol for the labeling of amino-modified
oligonucleotides with Cy7 NHS ester, purification of the conjugate, and its subsequent use as a
probe in a fluorescence in situ hybridization (FISH) protocol.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with Cy7 labeling and
its use in in situ hybridization.

Table 1: Spectral Properties of Cy7
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Parameter Value

Reference

Maximum Excitation

~750 - 756 nm [31[4]
Wavelength (Aex)
Maximum Emission

~775-779 nm [3][4]
Wavelength (Aem)
Stokes Shift ~25 nm [3]

Molar Extinction Coefficient (at
Aex)

~250,000 cm—tM~1

Varies by manufacturer,

representative value.

Table 2: Recommended Parameters for Cy7 Oligonucleotide Labeling and Purification
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Parameter

Recommended Value

Notes

Labeling Reaction

Oligonucleotide Concentration

1 mM in water or TE buffer

Ensure the amino-modified
oligonucleotide is nuclease-

free.

Cy7 NHS Ester Concentration

20-40 mM in anhydrous DMSO
or DMF

Prepare fresh before use.

Reaction Buffer

0.1 M Sodium Bicarbonate, pH
8.3-8.5

Bicarbonate buffer is essential

for the NHS ester reaction.

Dye:Oligonucleotide Molar

Ratio

10:1 to 20:1

Empirically determine the
optimal ratio for your specific

oligonucleotide.

Incubation Time

2-4 hours at room temperature,

or overnight at 4°C

Protect from light.

Purification
) Recommended for
Reverse-Phase High-
o fluorescently labeled
Method Performance Liquid ) i )
oligonucleotides to ensure high
Chromatography (RP-HPLC) ]
purity.[5]
C18 is commonly used for
Column Cl8or C8

oligonucleotide purification.

Mobile Phase A

0.1 M Triethylammonium
Acetate (TEAA), pH 7.0

Mobile Phase B

Acetonitrile

Gradient

5-95% Acetonitrile over 20-30

minutes

Optimize the gradient for the
specific oligonucleotide

sequence and length.

Experimental Protocols
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Protocol for Labeling Amino-Modified Oligonucleotides
with Cy7 NHS Ester

This protocol describes the covalent attachment of a Cy7 NHS ester to an oligonucleotide
containing a primary amine modification (e.g., at the 5' or 3' terminus).

Materials:

Amino-modified oligonucleotide (lyophilized or in nuclease-free water/TE buffer)

Cy7 NHS Ester (e.g., Cyanine7 NHS Ester)

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

0.5 M Sodium Bicarbonate buffer, pH 8.5 (prepare fresh)

Nuclease-free water

Procedure:
» Oligonucleotide Preparation:

o Resuspend the amino-modified oligonucleotide in nuclease-free water or TE buffer to a
final concentration of 1 mM.

e Cy7 NHS Ester Preparation:

o Immediately before use, dissolve the Cy7 NHS ester in anhydrous DMSO or DMF to a
final concentration of 20-40 mM. Vortex briefly to ensure complete dissolution.

e Labeling Reaction:
o In a microcentrifuge tube protected from light, combine the following:
= 50 pL of 1 mM amino-modified oligonucleotide

= 5 L of 0.5 M Sodium Bicarbonate buffer (pH 8.5)
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» Avolume of the Cy7 NHS ester solution to achieve the desired molar excess (e.g., for a
20:1 molar ratio with a 20 mM dye stock, add 50 pL).

o Vortex the reaction mixture gently.

o Incubate at room temperature for 2-4 hours or overnight at 4°C. Keep the tube protected
from light (e.qg., wrapped in aluminum foil).

o Stopping the Reaction (Optional):

o The reaction can be stopped by adding a quenching agent like hydroxylamine, but for
subsequent purification by HPLC, this is often omitted.

o Purification:

o Proceed immediately to purification of the Cy7-labeled oligonucleotide by RP-HPLC (see
Protocol 3.2).

Protocol for RP-HPLC Purification of Cy7-Labeled
Oligonucleotides

Purification is crucial to remove unreacted Cy7 dye and unlabeled oligonucleotides, which can
interfere with in situ hybridization experiments.

Materials:

Crude Cy7-labeled oligonucleotide reaction mixture

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

Mobile Phase B: Acetonitrile

RP-HPLC system with a UV-Vis detector

C18 HPLC column

Procedure:
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System Preparation:

o Equilibrate the HPLC system and the C18 column with a low percentage of Mobile Phase
B (e.g., 5%) in Mobile Phase A.

Sample Injection:

o Dilute the crude labeling reaction mixture with Mobile Phase A if necessary.

o Inject the sample onto the column.

Chromatographic Separation:

o Run a linear gradient of Mobile Phase B from 5% to 95% over 20-30 minutes at a flow rate
appropriate for your column (e.g., 1 mL/min for a standard analytical column).

o Monitor the elution at 260 nm (for the oligonucleotide) and ~750 nm (for the Cy7 dye).

Fraction Collection:

o The first peak to elute is typically the free, unreacted Cy7 dye.

o The desired Cy7-labeled oligonucleotide will elute later and should show absorbance at
both 260 nm and ~750 nm. Unlabeled oligonucleotide will only absorb at 260 nm and will
elute slightly earlier than the labeled product.

o Collect the fractions corresponding to the dual-absorbing peak.
» Post-Purification Processing:
o Lyophilize the collected fractions to remove the mobile phase.

o Resuspend the purified Cy7-labeled oligonucleotide in nuclease-free water or a suitable
buffer for storage.

Protocol for In Situ Hybridization with Cy7-Labeled
Oligonucleotide Probes
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This protocol provides a general guideline for FISH using a Cy7-labeled oligonucleotide probe
on adherent cells or tissue sections. Optimization of probe concentration, hybridization
temperature, and wash stringency is recommended.

Materials:

Purified Cy7-labeled oligonucleotide probe

Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

Stringent Wash Buffer (e.g., 2x SSC, 0.1% Tween 20)

Counterstain (e.g., DAPI)

Antifade mounting medium

Slides with fixed and permeabilized cells or tissue sections

Procedure:

e Probe Preparation:

o Dilute the purified Cy7-labeled oligonucleotide probe in hybridization buffer to the desired
final concentration (typically 5-50 ng/uL).

e Denaturation:

o Heat the probe mixture to 75-80°C for 5 minutes to denature any secondary structures.

o Immediately place on ice to prevent re-annealing.

o Hybridization:

o Apply the denatured probe mixture to the target area on the slide.

o Cover with a coverslip, avoiding air bubbles.

o Incubate in a humidified chamber at a temperature appropriate for your probe and target
(typically 37-45°C) for 2-16 hours.
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o Post-Hybridization Washes:
o Carefully remove the coverslip.

o Wash the slides in a stringent wash buffer at a specific temperature to remove non-
specifically bound probes. A typical wash series might be:

» 2 X 5 minutes in 2x SSC with 0.1% Tween 20 at the hybridization temperature.
» 2 X 5 minutes in 1x SSC at room temperature.

o The stringency of the washes can be adjusted by changing the temperature and salt
concentration.

» Counterstaining and Mounting:
o Briefly rinse the slides in PBS.
o Apply a counterstain such as DAPI to visualize the nuclei.
o Wash briefly in PBS.
o Mount the slides with an antifade mounting medium.
e Imaging:

o Visualize the slides using a fluorescence microscope equipped with appropriate filters for
Cy7 (Excitation: ~750 nm, Emission: ~775 nm) and the counterstain.

Mandatory Visualizations
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Caption: Workflow for Cy7 Labeling of Oligonucleotides.
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Caption: General Workflow for In Situ Hybridization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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